molecular formula C11H11N3 B12284751 (4-(Pyrimidin-4-yl)phenyl)methanamine CAS No. 885466-46-6

(4-(Pyrimidin-4-yl)phenyl)methanamine

Cat. No.: B12284751
CAS No.: 885466-46-6
M. Wt: 185.22 g/mol
InChI Key: JZGQBVBIWJNQQL-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-4-yl)phenyl)methanamine is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromopyrimidine with 4-aminobenzylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (4-(Pyrimidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted amines.

Scientific Research Applications

(4-(Pyrimidin-4-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • (4-(Pyrimidin-2-yl)phenyl)methanamine
  • (4-(Pyridin-4-yl)phenyl)methanamine
  • (4-(Pyrimidin-5-yl)phenyl)methanamine

Comparison: (4-(Pyrimidin-4-yl)phenyl)methanamine is unique due to the position of the pyrimidine ring, which influences its reactivity and interaction with biological targets. Compared to (4-(Pyrimidin-2-yl)phenyl)methanamine, the 4-position substitution may result in different binding affinities and biological activities.

Properties

CAS No.

885466-46-6

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(4-pyrimidin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2

InChI Key

JZGQBVBIWJNQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=NC=C2

Origin of Product

United States

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